5-((4-(4-Methoxyphenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-(4-Methoxyphenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H24N6O4S and its molecular weight is 480.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Compounds with similar structures have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
Compounds with similar structures have been found to affect the pathways involving alpha1-adrenergic receptors , which are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Compounds with similar structures have been found to exhibit an acceptable pharmacokinetic profile .
Result of Action
Compounds with similar structures have been found to produce somewhat similar effects to drugs of abuse such as amphetamines, although they are much less potent .
Properties
IUPAC Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4S/c1-15-24-23-28(25-15)22(30)21(34-23)20(16-3-5-18(6-4-16)29(31)32)27-13-11-26(12-14-27)17-7-9-19(33-2)10-8-17/h3-10,20,30H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIALFZZJGUTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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